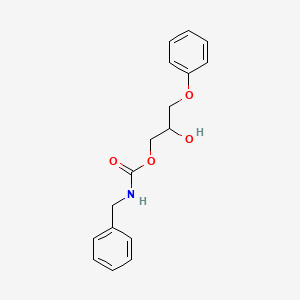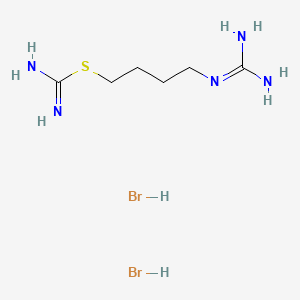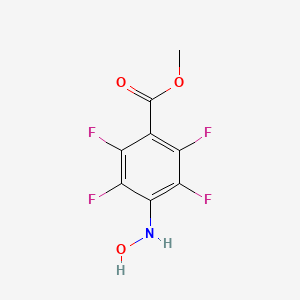
Carbamic acid, 2,5-xylyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, 2,5-xylyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The compound is characterized by the presence of a carbamate group attached to a 2,5-xylyl group, which is a derivative of xylene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 2,5-xylyl ester typically involves the reaction of 2,5-xylyl alcohol with a carbamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-xylyl alcohol+carbamoyl chloride→carbamic acid, 2,5-xylyl ester+HCl
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, 2,5-xylyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Yields 2,5-xylyl alcohol and carbamic acid.
Oxidation: Produces various oxidation products, including carboxylic acids and aldehydes.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, 2,5-xylyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, 2,5-xylyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. The molecular pathways involved may include inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Carbamic acid, 2,5-xylyl ester is unique due to the presence of the 2,5-xylyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other carbamates.
Propiedades
Número CAS |
110047-13-7 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl) carbamate |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3,(H2,10,11) |
Clave InChI |
MDSWSNBMVSKNHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile](/img/structure/B14332164.png)
![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)
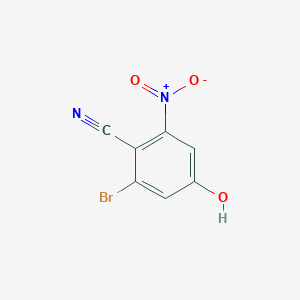
![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)
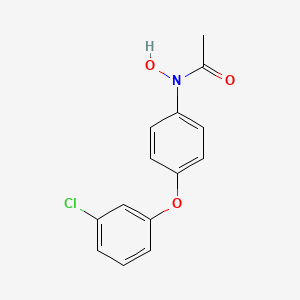
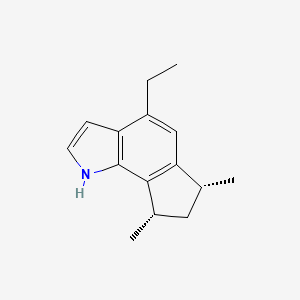
![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)


